2\'-Deoxy-2\'-fluorouridine
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Overview
Description
2’-Deoxy-2’-fluoro-L-uridine is a fluorinated nucleoside analogue known for its potent antiviral properties. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and biological activity, making it a valuable tool in scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-L-uridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or DeoxoFluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-L-uridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluoro-L-uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), DeoxoFluor.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or acetonitrile (ACN) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives .
Scientific Research Applications
2’-Deoxy-2’-fluoro-L-uridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-L-uridine involves its incorporation into viral RNA, where it acts as a chain terminator, effectively inhibiting viral replication. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, making it a potent inhibitor of viral RNA polymerase .
Comparison with Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another fluorinated nucleoside with potent antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its use in treating hepatitis C.
Uniqueness: 2’-Deoxy-2’-fluoro-L-uridine stands out due to its specific configuration and the presence of the fluorine atom at the 2’ position, which significantly enhances its biological activity and stability compared to other nucleoside analogues .
Properties
Molecular Formula |
C9H13FN2O5 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |
InChI Key |
WGPOVDZEGVBLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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